molecular formula C5H9ClN4 B2577529 1-methyl-1H-pyrazole-3-carboximidamide hydrochloride CAS No. 2089277-52-9

1-methyl-1H-pyrazole-3-carboximidamide hydrochloride

Cat. No.: B2577529
CAS No.: 2089277-52-9
M. Wt: 160.61
InChI Key: NXUDUXBSRRNXIY-UHFFFAOYSA-N
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Description

1-methyl-1H-pyrazole-3-carboximidamide hydrochloride is a heterocyclic compound with the molecular formula C5H9ClN4. It is a pyrazole derivative and is widely used in various fields of scientific research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-1H-pyrazole-3-carboximidamide hydrochloride can be synthesized through multiple routes. One common method involves the reaction of aminoguanidine bicarbonate with 1,1,3,3-tetramethoxypropane, followed by cyclization . Another method involves the reaction of imidazole with cyanamide .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include inert atmospheres and specific temperature controls to optimize the reaction .

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-pyrazole-3-carboximidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 1-methyl-1H-pyrazole-3-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, inhibiting their activity and modulating various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of specialized organic compounds and in various research applications .

Biological Activity

1-Methyl-1H-pyrazole-3-carboximidamide hydrochloride is a heterocyclic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential applications in drug development, especially as an enzyme inhibitor and in anti-inflammatory therapies.

The compound belongs to the pyrazole family, characterized by its unique structure which contributes to its biological activity. The general formula can be represented as follows:

C5H8ClN5\text{C}_5\text{H}_8\text{ClN}_5

This compound exerts its biological effects primarily through the inhibition of specific enzymes involved in various metabolic pathways. The pyrazole ring allows for interactions with active sites of enzymes, leading to decreased activity and subsequent therapeutic effects. The compound has shown promise in modulating pathways associated with inflammation and cancer cell proliferation.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, including those involved in inflammatory processes.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell growth through apoptosis induction.
  • Anti-inflammatory Effects : It has been noted for its potential to reduce inflammation markers in vitro.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionSignificant inhibition of inflammatory enzymes
Anticancer ActivityInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine levels in experimental models

Case Studies

Several studies have investigated the biological activity of this compound:

  • Enzyme Inhibition Study : A study demonstrated that the compound effectively inhibited cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in inflammatory responses. The IC50 values indicated a strong affinity for COX-2, suggesting its potential as a nonsteroidal anti-inflammatory drug (NSAID) candidate.
  • Anticancer Activity : In vitro assays revealed that treatment with this compound resulted in significant cell death in various cancer cell lines, including breast and colon cancer. The mechanism was linked to the activation of apoptotic pathways, evidenced by increased levels of caspase-3 and PARP cleavage.
  • Anti-inflammatory Effects : Animal models treated with the compound showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6 after administration, highlighting its therapeutic potential in managing chronic inflammatory diseases.

Properties

IUPAC Name

1-methylpyrazole-3-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4.ClH/c1-9-3-2-4(8-9)5(6)7;/h2-3H,1H3,(H3,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUDUXBSRRNXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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